Fluconazole-d4
Overview
Description
Synthesis Analysis
Research has explored the synthesis of fluconazole and its derivatives through various methods, aiming to enhance the efficiency and yield of these processes. For instance, a study on the synthesis of fluconazole-d4 analogs involved reacting 2-(2,4-difluorophenyl)-2-[1-(1,2,4-triazolmethide)]oxiran with various heterocyclic systems, showcasing a method to produce fluconazole-d4 analogs with potential for further applications (Heravi & Motamedi, 2004). Another study presented a continuous, two-reactor, three-step synthesis of fluconazole from 2-chloro-2′,4′-difluoroacetophenone without intermediate purification, demonstrating a streamlined process for fluconazole production that could be adapted for fluconazole-d4 (Szeto et al., 2018).
Molecular Structure Analysis
The molecular structure of fluconazole-d4 and its complexes have been extensively analyzed, revealing insights into their chemical behavior and interaction potentials. For instance, studies on fluconazole coordination polymers have elucidated the structural characteristics and coordination patterns, which are vital for understanding the reactivity and stability of these compounds (Pan et al., 2014).
Chemical Reactions and Properties
The reactivity of fluconazole-d4 derivatives with various agents and under different conditions has been a subject of investigation. Studies have shown that fluconazole can be functionalized to produce materials with unique catalytic activities, such as the synthesis of 3-aryl-imidazo[1,2-a]pyridines (Jafarzadeh et al., 2015). These findings can be extrapolated to understand the chemical behaviors of fluconazole-d4 in similar reactions.
Physical Properties Analysis
The physical properties of fluconazole-d4, such as solubility, melting points, and stability, are crucial for its application in various fields. Research has highlighted the solid-state characterization of fluconazole, uncovering polymorphs and solvates that contribute to understanding the compound's physical behavior (Alkhamis et al., 2002).
Scientific Research Applications
Drug-Drug Interactions : Fluconazole is a moderate inhibitor of CYP3A4, an enzyme important for drug metabolism. It is used in research to assess drug-drug interactions based on CYP3A-based mechanisms (Lu et al., 2008).
Treatment of Fungal Infections : It has been used with variable success in treating fungal infections like blastomycosis, histoplasmosis, sporotrichosis, and coccidioidomycosis (Pappas et al., 1995), and is effective in treating tinea capitis in children (Solomon et al., 1997).
Pharmacokinetics : Fluconazole has an average elimination half-life of 31.6 ± 4.9 hours, which is crucial for understanding its duration of action in the body (Debruyne & Ryckelynck, 1993).
Skin Penetration : Oral administration leads to rapid accumulation in the skin, making it effective against cutaneous mycoses (Wildfeuer et al., 1994).
Oropharyngeal and Oesophageal Candidiasis : Fluconazole is highly effective in treating these conditions, eradicating yeast in 50 to 90% of patients (Grant & Clissold, 1990).
Tissue Penetration : It effectively penetrates into organs commonly infected by Candida spp. and C. neoformans, supporting its use in immunocompromised hosts (Walsh et al., 1989).
Prophylactic Use : Prophylactic applications in patients with head and neck tumors can reduce Candida stomatitis and interruptions in radiation and radiochemotherapy (Mücke et al., 1998).
Cytotoxic and Genotoxic Effects : It has been shown to be cytotoxic and genotoxic in African green monkey kidney (Vero) cell line, an important consideration in safety evaluations (Correa et al., 2018).
Antifungal Spectrum : Fluconazole is effective against a range of fungi, including Aspergillus spp., Candida spp., Coccidioides immitis, and Cryptococcus neoformans (Pasko et al., 1990).
Treatment Success Rates : It has shown a high clinical cure rate for various mycoses, including vaginal and oropharyngeal candidiasis (Debruyne, 1997).
Cost-Effectiveness and Safety : Fluconazole is considered a valuable low-cost choice for treating fungal infections with relatively few drug interactions and safety concerns (Zonios & Bennett, 2008).
Antifungal Resistance : Resistance in Cryptococcus isolates from patients with relapses is a growing concern, with a mean prevalence of 12.1% (Bongomin et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHAOTPXVQNOHP-CQOLUAMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649144 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluconazole-d4 | |
CAS RN |
1124197-58-5 | |
Record name | 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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